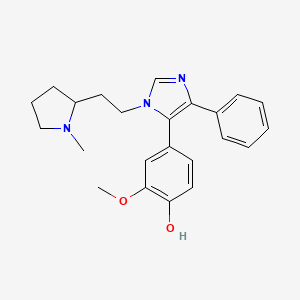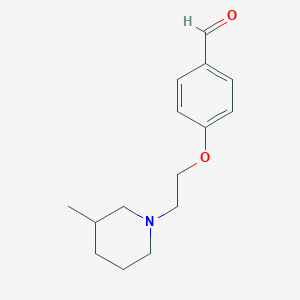![molecular formula C19H17N2NaO4S B7881980 sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B7881980.png)
sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate” is known as Cyclohexanemethanol, 4-(1-methylethyl)-, trans-. This compound is a derivative of cyclohexane, featuring a methanol group and an isopropyl group attached to the cyclohexane ring. It is a colorless liquid with a mild, pleasant odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- can be synthesized through several methods. One common method involves the hydrogenation of p-isopropylbenzyl alcohol in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at a pressure of 1-2 atmospheres and a temperature of 25-50°C.
Industrial Production Methods
In industrial settings, the production of Cyclohexanemethanol, 4-(1-methylethyl)-, trans- often involves the catalytic hydrogenation of p-isopropylbenzyl alcohol. The process is carried out in large reactors with continuous hydrogen gas flow and efficient mixing to ensure complete hydrogenation. The product is then purified through distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4-(1-methylethyl)cyclohexanone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding hydrocarbon, 4-(1-methylethyl)cyclohexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 4-(1-methylethyl)cyclohexanone.
Reduction: 4-(1-methylethyl)cyclohexane.
Substitution: 4-(1-methylethyl)cyclohexyl chloride or bromide.
Scientific Research Applications
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the metabolism and biotransformation of cyclohexane derivatives.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 4-(1-methylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In metabolic pathways, it can be oxidized to form the corresponding ketone, which may further undergo various biochemical transformations.
Comparison with Similar Compounds
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the isopropyl group, making it less hydrophobic.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
4-(1-methylethyl)cyclohexanone: The oxidized form of Cyclohexanemethanol, 4-(1-methylethyl)-, trans-.
The uniqueness of Cyclohexanemethanol, 4-(1-methylethyl)-, trans- lies in its specific structure, which combines the properties of both cyclohexanol and isopropyl groups, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPVVKXJNZEAFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate](/img/structure/B7881924.png)


![N-[(E)-2-[4-(2-iodoethyl)quinolin-8-yl]ethenyl]aniline](/img/structure/B7881957.png)


![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-5-ium-3-carboxylate](/img/structure/B7881995.png)




